3-Oxo-coronaridine
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Overview
Description
3-Oxo-coronaridine is a derivative of the iboga alkaloid family, which is characterized by an isoquinuclidine nucleus. This compound is derived from coronaridine, an alkaloid found in plants such as Tabernanthe iboga and Tabernaemontana divaricata . The iboga alkaloids, including this compound, have been studied for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-Oxo-coronaridine involves the oxidation of coronaridine. One common method includes the use of iodine in aqueous methanol to transform coronaridine into its 3-hydroxy and 3-oxo derivatives . The reaction conditions typically involve mild temperatures and controlled pH to ensure the selective oxidation of the desired position on the molecule
Chemical Reactions Analysis
3-Oxo-coronaridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives, such as 3-hydroxy-coronaridine.
Reduction: Reduction reactions can convert this compound back to coronaridine or other reduced forms.
Common reagents used in these reactions include iodine for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted forms of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Oxo-coronaridine involves its interaction with various molecular targets and pathways. It has been found to inhibit acetylcholinesterase, which is an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurodegenerative diseases . Additionally, this compound acts as a voltage-gated sodium channel blocker, which contributes to its analgesic effects .
Comparison with Similar Compounds
3-Oxo-coronaridine is unique among iboga alkaloids due to its specific oxidation state and resulting biological activities. Similar compounds include:
Coronaridine: The parent compound from which this compound is derived.
Ibogaine: Another well-known iboga alkaloid with psychoactive properties.
Voacangine: A related alkaloid with similar structural features and biological activities.
18-Methoxy-coronaridine: A derivative with potential therapeutic applications in treating addiction.
These compounds share structural similarities but differ in their specific functional groups and resulting biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
methyl (1S,15S,17S,18S)-17-ethyl-14-oxo-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-13-11-21(20(25)26-2)17-15(8-9-23(18(12)21)19(13)24)14-6-4-5-7-16(14)22-17/h4-7,12-13,18,22H,3,8-11H2,1-2H3/t12-,13-,18-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMDVGMDEBDBOH-UFUGXISJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2=O)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2=O)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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